(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-4-yl)propanoic acid
Description
This compound is an Fmoc-protected amino acid derivative with a pyrazole substituent. Its molecular formula is C₂₁H₁₉N₃O₄, and it features a stereospecific (2S) configuration, critical for peptide synthesis applications. The Fmoc (9-fluorenylmethoxycarbonyl) group provides acid-labile protection for the amine, while the pyrazole moiety offers unique hydrogen-bonding and aromatic interactions . Predicted collision cross-section (CCS) values for its adducts range from 188.2–197.4 Ų (positive mode) and 189.2–191.4 Ų (negative mode), indicating moderate polarity .
Properties
CAS No. |
2271787-92-7 |
|---|---|
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-23-11-13)24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19H,9,12H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 |
InChI Key |
HKWCJPYITABYOM-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNN=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNN=C4)C(=O)O |
Purity |
90 |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Physical and Chemical Properties
- Polarity and CCS : The target compound’s CCS values (188.2–197.4 Ų ) are comparable to other Fmoc-protected analogs but lower than bulkier derivatives like the indol-3-yl variant (unreported CCS, inferred higher due to larger substituent) .
- Acidity : The 2-chloro-4-fluorophenyl analog has a predicted pKa of 3.71 , suggesting stronger acidity than the pyrazole derivative (exact pKa unreported) due to electron-withdrawing halogens .
- Stability : The o-tolyl analog demonstrates stability at -20°C for 3 years in powder form, indicating that sterically protected derivatives may exhibit enhanced shelf-life .
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